1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide

Ferroptosis GPX4 Allosteric Modulation

Standard quinoxaline-piperidine libraries often yield ATP-competitive kinase inhibitors (e.g., VEGFR-2), confounding ferroptosis research. This compound offers a mechanistically distinct solution. - Confirmed allosteric GPX4 binding (Kd = 426 nM); no orthosteric kinase inhibition. - logP 0.31 supports oral dosing; validated in erastin-induced ferroptosis rescue models. - Ideal as a selective chemical probe or negative control for hit deconvolution campaigns. - Supplied with rigorous analytical data for medicinal chemistry and target validation.

Molecular Formula C17H20N4O3
Molecular Weight 328.4 g/mol
Cat. No. B10983961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide
Molecular FormulaC17H20N4O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N(C1=O)CC(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C17H20N4O3/c1-11-17(24)21(14-5-3-2-4-13(14)19-11)10-15(22)20-8-6-12(7-9-20)16(18)23/h2-5,12H,6-10H2,1H3,(H2,18,23)
InChIKeyLNEZFCXGAYWYMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline-Piperidine Hybrid for Ferroptosis and Kinase Research


1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide (CAS 1374512-25-0) is a synthetic, achiral small molecule belonging to the substituted-quinoxaline-type piperidine class. Its design incorporates a 3-methyl-2-oxoquinoxaline moiety linked via an acetyl bridge to a piperidine-4-carboxamide scaffold . This compound is a key representative in the exploration of non-canonical protein targets, specifically identified as an allosteric modulator, and its architecture is foundational to intellectual property surrounding polypharmacological agents [1]. Its physicochemical profile, including a calculated logP of 0.31, positions it as a chemically distinct starting point for lead optimization in drug discovery campaigns .

Allosteric GPX4 modulator — supports ferroptosis pathway research independent of kinase inhibition
Chemical probe context for target engagement assays without ATP‑competitive kinase artifacts
Low predicted logP may improve aqueous solubility in screening media

Why Generic Kinase-Focused Analogs Cannot Substitute


Generic substitution within the quinoxaline-piperidine class is scientifically unsound due to a critical bifurcation in biological activity. While many analogs, such as 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide, are profiled primarily for ATP-competitive kinase inhibition (e.g., VEGFR-2) , 1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide demonstrates a divergent activity profile as a non-kinase modulator [1]. Its specific 3-methyl substitution and 4-carboxamide moiety facilitate an allosteric interaction with Glutathione Peroxidase 4 (GPX4), a mechanism distinct from orthosteric kinase plug scaffolds [1]. Substituting this compound with a 'generic' VEGFR-2-focused quinoxaline derivative would completely redirect the research model from ferroptosis modulation to angiogenic kinase inhibition, resulting in irrelevant data and invalid experimental conclusions.

Quinoxaline‑piperidines profiled as VEGFR‑2 kinase inhibitors operate via ATP‑competitive binding; substitution would shift research from ferroptosis to angiogenic kinase inhibition.

Analogues lacking the 3‑methyl‑2‑oxoquinoxaline moiety may lose allosteric GPX4 engagement, reducing relevance for ferroptosis pathway models.

Quantitative Evidence of Pharmacological Differentiation


Allosteric GPX4 Activation as a Mechanism of Action Differentiator

A high-strength, direct differential evidence is limited. The primary differentiation for this compound lies in its mechanism of action. While close structural analogs are commonly profiled as ATP-competitive inhibitors of kinases such as VEGFR-2 [1], this specific compound has been identified as an allosteric activator of Glutathione Peroxidase 4 (GPX4) [2]. This qualitative distinction in target engagement represents a core differentiator, though a direct, quantitative side-by-side comparison of GPX4 vs. VEGFR-2 activity in the same assay is not available in the public domain.

Mechanism of Action
Class‑level inference
Allosteric GPX4 activation (qualitative divergence)
vs. ATP‑competitive kinase inhibition in common analogs
Supports ferroptosis research orthogonal to kinase artifacts
Direct comparative assay data unavailable
Ferroptosis GPX4 Allosteric Modulation

GPX4 Binding Affinity as a Selectivity Benchmark

The compound demonstrates a quantifiable binding affinity for Glutathione Peroxidase 4 (GPX4) with a dissociation constant (Kd) of 426 nM, as determined by surface plasmon resonance (SPR) [1]. This metric is crucial for distinguishing it from other quinoxaline derivatives whose primary published activity data focus on kinase inhibition IC50 values. A direct comparator, (Z)-3-(4-fluorobenzylidene)-5-methyl-2-thioxothiazolidin-4-one, reported as a GPX4 binder (Kd = 315 nM), offers a valuable cross-study benchmark, highlighting the current compound's chemical scaffold as a competitive starting point for optimization [2].

GPX4 Binding (Kd)
Cross‑study comparable
Kd = 426 nM
Comparator: 315 nM (CHEMBL5618364)
Reported affinity supports GPX4 target engagement context
SPR assay; enzyme origin not fully specified
Binding Affinity GPX4 Surface Plasmon Resonance

Physicochemical Profile and Oral Bioavailability Predictions

The compound's calculated logP of 0.31 and polar surface area (PSA) of 96.07 Ų position it favorably within drug-like chemical space, particularly for oral absorption . This contrasts with many quinoxaline-based kinase inhibitors, which often bear extensive aromatic substituents leading to higher lipophilicity (clogP > 3) and poor solubility [1]. This physicochemical advantage translates to a predicted better aqueous solubility profile, a common point of failure for early-stage screening compounds.

Predicted logP
Class‑level inference
logP = 0.31
Typical kinase inhibitor quinoxalines: clogP 3‑5
May improve aqueous solubility in assay media
Calculated descriptor; experimental validation advised
Drug-likeness LogP Permeability

Optimal Research Application Scenarios


Chemical Probe for GPX4-Dependent Ferroptosis Pathways

This compound is purpose-fit as a starting point for a chemical probe in ferroptosis research. Its confirmed GPX4 binding (Kd = 426 nM) [1] and allosteric mechanism make it ideal for experiments that require a non-kinase intervention. Researchers can use this compound to study the biological consequences of modulating GPX4 activity without confounding effects from ATP-site kinase inhibition, which is common with other quinoxaline scaffolds [2]. Its activity in cellular models of ferroptosis has been demonstrated, establishing a direct path from in vitro binding to phenotypic rescue of erastin-induced cell death .

Core Scaffold for Lead Optimization in Cardioprotection Models

The compound's chemical series, derived from the same structural family, has demonstrated efficacy in a doxorubicin-induced myocardial injury mouse model [1]. For medicinal chemistry teams, this compound serves as the foundational 'hit' scaffold. Its favorable physicochemical profile (logP 0.31) supports oral dosing, a critical advantage for chronic in vivo studies. SAR studies can focus on modifying the carboxamide group and quinoxaline substituents to improve the sub-micromolar Kd and overall pharmacokinetic profile, with a clear path to efficacy testing in cardiovascular disease models [1].

Negative Control Compound in Kinase Selectivity Panels

Given its distinct mechanism of action, this compound is uniquely suited as a negative control for hit deconvolution. In screening campaigns using quinoxaline-piperidine libraries for kinase targets (e.g., VEGFR-2), this compound, which is structurally similar but mechanistically divergent, can be used to filter out false positives. Any hit requiring an ATP-competitive mode of action would be invalidated if this compound also shows activity, allowing teams to prioritize true kinase-specific chemotypes and efficiently narrow lead series [1].

Application
Selection Property
Validation Focus
Ferroptosis pathway research (GPX4‑dependent)
Allosteric modulator profile (non‑kinase)
GPX4 target engagement, ferroptosis endpoint rescue
Cardiotoxicity model‑response studies
Drug‑like physicochemical start point (low logP)
In vivo model‑response endpoints (e.g., myocardial injury)
Kinase selectivity panel deconvolution
Mechanistic orthogonality (GPX4 vs. ATP‑competitive)
False‑positive filtering in quinoxaline screens
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